molecular formula C12H12O3 B099638 7-hydroxy-4-propyl-2H-chromen-2-one CAS No. 19225-02-6

7-hydroxy-4-propyl-2H-chromen-2-one

Cat. No.: B099638
CAS No.: 19225-02-6
M. Wt: 204.22 g/mol
InChI Key: GQJVOVBBBZRUBH-UHFFFAOYSA-N
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Description

7-Hydroxy-4-propyl-2H-chromen-2-one is a compound belonging to the class of coumarins, which are characterized by a benzopyranone structure.

Scientific Research Applications

7-Hydroxy-4-propyl-2H-chromen-2-one has numerous applications in scientific research:

Safety and Hazards

The safety data sheet for “7-hydroxy-4-propyl-2H-chromen-2-one” indicates that it is classified under GHS07, with hazard statements H315, H319, and H335 . This suggests that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for “7-hydroxy-4-propyl-2H-chromen-2-one” and similar compounds likely involve further exploration of their synthesis methods and potential biological activities . Given the wide range of biological properties exhibited by coumarin derivatives, there is considerable potential for new discoveries and applications in the field of medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-4-propyl-2H-chromen-2-one can be achieved through several methods. One common approach is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts. For instance, the reaction of 4-hydroxycoumarin with propyl acetoacetate under acidic conditions can yield this compound .

Industrial Production Methods

Industrial production of coumarin derivatives, including this compound, often involves optimizing the reaction conditions to achieve higher yields and purity. This may include the use of green solvents, catalysts, and other environmentally friendly procedures .

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-4-propyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of substituted coumarins .

Comparison with Similar Compounds

Similar Compounds

  • 7-Hydroxy-4-methyl-2H-chromen-2-one
  • 7-Hydroxy-4-phenyl-2H-chromen-2-one
  • 7-Hydroxy-3,4-diphenyl-2H-chromen-2-one

Uniqueness

7-Hydroxy-4-propyl-2H-chromen-2-one is unique due to its specific propyl substitution at the 4-position, which can influence its biological activity and chemical reactivity compared to other coumarin derivatives .

Properties

IUPAC Name

7-hydroxy-4-propylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-2-3-8-6-12(14)15-11-7-9(13)4-5-10(8)11/h4-7,13H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQJVOVBBBZRUBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70172804
Record name Coumarin, 7-hydroxy-4-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70172804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19225-02-6
Record name 7-Hydroxy-4-propyl-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19225-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Coumarin, 7-hydroxy-4-propyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019225026
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Coumarin, 7-hydroxy-4-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70172804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-hydroxy-4-propyl-2H-chromen-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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